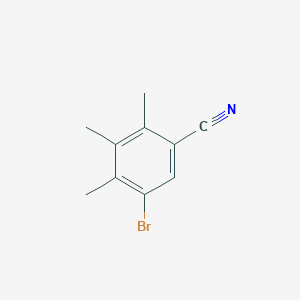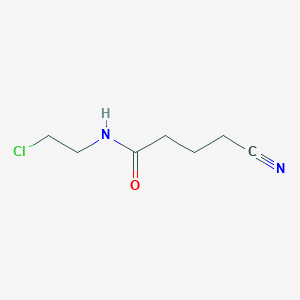![molecular formula C9H16ClNO2 B12989489 (S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12989489.png)
(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-one hydrochloride is a spiro compound featuring a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A structurally similar compound with potential biological activity.
1,2,4-triazole-containing scaffolds: These compounds share some structural features and are used in various pharmaceutical applications.
Uniqueness
(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
(3S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-7-8(11)9(6-12-7)2-4-10-5-3-9;/h7,10H,2-6H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
PUJCQFGBMYJAIR-FJXQXJEOSA-N |
SMILES isomérique |
C[C@H]1C(=O)C2(CCNCC2)CO1.Cl |
SMILES canonique |
CC1C(=O)C2(CCNCC2)CO1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B12989431.png)
![(1,1-Difluorospiro[2.5]octan-5-yl)methanol](/img/structure/B12989439.png)

![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine](/img/structure/B12989454.png)

![Methyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12989476.png)



![3-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B12989513.png)
